molecular formula C15H22N4O2 B2580016 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine CAS No. 2309706-30-5

2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine

Cat. No.: B2580016
CAS No.: 2309706-30-5
M. Wt: 290.367
InChI Key: QWOMCPCKVUMWJB-UHFFFAOYSA-N
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Description

2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine ring, which is further substituted with a methoxypyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the methoxypyrrolidine group. The final step involves the formation of the pyrazine ring and its attachment to the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, nucleophiles such as amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .

Mechanism of Action

The mechanism of action of 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets and pathways within the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-21-13-4-9-19(11-13)12-2-7-18(8-3-12)15(20)14-10-16-5-6-17-14/h5-6,10,12-13H,2-4,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOMCPCKVUMWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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